molecular formula C13H19NO2 B12076502 2-Methyl-4-[(oxan-4-yl)methoxy]aniline

2-Methyl-4-[(oxan-4-yl)methoxy]aniline

Cat. No.: B12076502
M. Wt: 221.29 g/mol
InChI Key: YGTBWELRGAEGIS-UHFFFAOYSA-N
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Description

2-Methyl-4-[(oxan-4-yl)methoxy]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methyl group at the second position and an oxan-4-ylmethoxy group at the fourth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(oxan-4-yl)methoxy]aniline typically involves the reaction of 2-methylaniline with oxan-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(oxan-4-yl)methoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

2-Methyl-4-[(oxan-4-yl)methoxy]aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(oxan-4-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylaniline: Similar in structure but lacks the oxan-4-ylmethoxy group.

    2-Methoxy-2-(oxan-4-yl)acetic acid: Contains a similar oxan-4-yl group but differs in the functional groups attached to the aniline ring.

Uniqueness

2-Methyl-4-[(oxan-4-yl)methoxy]aniline is unique due to the presence of both the methyl and oxan-4-ylmethoxy groups on the aniline ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-methyl-4-(oxan-4-ylmethoxy)aniline

InChI

InChI=1S/C13H19NO2/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11/h2-3,8,11H,4-7,9,14H2,1H3

InChI Key

YGTBWELRGAEGIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCOCC2)N

Origin of Product

United States

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